molecular formula C27H36N2O5 B13448460 RepaglinideN-Oxide

RepaglinideN-Oxide

Cat. No.: B13448460
M. Wt: 468.6 g/mol
InChI Key: TZLRUXDWYSNYRF-QHCPKHFHSA-N
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Description

RepaglinideN-Oxide is a derivative of repaglinide, an antidiabetic drug used to control blood sugar levels in individuals with type 2 diabetes. Repaglinide belongs to the meglitinide class of medications, which stimulate insulin release from the pancreatic β-cells. This compound is a modified form of repaglinide, where the nitrogen atom in the molecule is oxidized, potentially altering its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RepaglinideN-Oxide typically involves the oxidation of repaglinide. One common method is to use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

RepaglinideN-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to repaglinide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can regenerate the parent compound, repaglinide.

Scientific Research Applications

RepaglinideN-Oxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study oxidation-reduction reactions and the effects of oxidation on drug activity.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic benefits and differences in pharmacokinetics and pharmacodynamics compared to repaglinide.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of RepaglinideN-Oxide is similar to that of repaglinide, involving the stimulation of insulin release from pancreatic β-cells. The oxidation of the nitrogen atom may affect the binding affinity and interaction with the ATP-sensitive potassium channels, potentially altering its efficacy and safety profile. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: The parent compound, used to control blood sugar levels in type 2 diabetes.

    Nateglinide: Another meglitinide class drug with a similar mechanism of action.

    Glimepiride: A sulfonylurea class drug that also stimulates insulin release but through a different binding site.

Uniqueness

RepaglinideN-Oxide is unique due to the presence of the oxidized nitrogen atom, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. This modification can potentially lead to differences in pharmacokinetics, pharmacodynamics, and therapeutic effects.

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-oxidopiperidin-1-ium-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29(33)14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1

InChI Key

TZLRUXDWYSNYRF-QHCPKHFHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O

Origin of Product

United States

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